4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Overview
Description
4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic compound that features both a thiazepane and a morpholine ring The thiazepane ring contains sulfur and nitrogen atoms, while the morpholine ring includes oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves a multi-step processThe synthesis can be achieved through a Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazepane derivative.
Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce simpler thiazepane derivatives.
Scientific Research Applications
4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used as a corrosion inhibitor, surface-active agent, and organocatalyst.
Mechanism of Action
The mechanism of action of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking with aromatic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like Reboxetine and Moclobemide, which are used as antidepressants.
Thiazepane derivatives: Compounds with similar thiazepane rings but different substituents.
Uniqueness
4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is unique due to its combination of a thiazepane and a morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-methylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S2/c1-18(14,15)13-3-2-8-17-10-11(13)9-12-4-6-16-7-5-12/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGSOZMLYGOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCSCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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